1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione
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Overview
Description
“1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a 3-Methylphenyl group and an amino group .
Synthesis Analysis
The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involving “1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione” could be influenced by steric factors . The structure–activity relationship (SAR) of the studied compounds could also be investigated .Scientific Research Applications
Synthesis of Amino Acid Derivatives:
- It has been used in the efficient synthesis of Nα-urethane-protected β- and γ-amino acids, showcasing its role in creating important biological compounds (Cal et al., 2012).
Computational Analysis for Antioxidant Activity:
- The compound has been computationally analyzed for its equilibrium geometry, vibrational spectra, and electronic structure, particularly in its application as an antioxidant (Boobalan et al., 2014).
Chemical Synthesis and Reaction Studies:
- Research has focused on its reactions in chemical synthesis, such as in the synthesis of 3,5-disubstituted-2-pyridylpyrroles (Klappa et al., 2002) and in the acylation of pyrrolidine-2,4-diones (Jones et al., 1990).
Inhibitory Activity in Biochemical Processes:
- It's also been studied for its inhibitory activity in biochemical processes, as seen in the research on analogues of aminoglutethimide based on phenylpyrrolidine-2,5-dione (Daly et al., 1986).
Material Science and Polymer Research:
- Its derivatives are investigated in material science, particularly in the synthesis of photoluminescent polymers and studies of their properties (Zhang & Tieke, 2008).
Molecular Structure Analysis:
- Research has also been conducted on the crystal and molecular structure of derivatives of this compound, contributing to the understanding of its properties in various states (Argay et al., 1999).
Medical Research and Drug Development:
- It's used in the synthesis of compounds for medical research, such as in the creation of cyclic imides with potential therapeutic applications (Butler et al., 1987).
Metal Ion Binding and Sensor Development:
- The compound has applications in developing sensors for metal ions, as indicated in studies on vitamin K3 derivatives (Patil et al., 2017).
Future Directions
The future directions in the research of “1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione” could involve the design of new pyrrolidine compounds with different biological profiles . The introduction of heteroatomic fragments in these molecules could be a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
properties
IUPAC Name |
1-[(3-methylanilino)methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-3-2-4-10(7-9)13-8-14-11(15)5-6-12(14)16/h2-4,7,13H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGONRZHRYKPPJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCN2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione |
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